HYDROTRIS(3-PHENYLPYRAZOL-1-YL)BORATE POTASSIUM SALT
Description
Historical Development of Scorpionate Ligands
The conceptual framework for scorpionate ligands originated in 1966 with Swiatoslaw Trofimenko’s discovery of hydrotris(pyrazolyl)borates (Tp) at DuPont. Trofimenko’s work demonstrated that boron-centered tripodal ligands could mimic biological metal-binding sites while offering synthetic tunability. Early Tp ligands, such as hydrotris(1-pyrazolyl)borate (Tp), formed stable complexes with transition metals through three nitrogen donors arranged in a facial geometry.
The 1980s witnessed the advent of substituted Tp derivatives, where pyrazolyl ring modifications introduced steric and electronic diversity. For instance, hydrotris(3,5-dimethylpyrazolyl)borate (Tp*) emerged as a bulkier analog, preventing bis-ligand coordination. KTpPh, first synthesized in the late 20th century, extended this paradigm by incorporating phenyl groups at the pyrazolyl 3-positions, thereby combining enhanced steric shielding with π-system interactions.
Structural Classification of Tris(pyrazolyl)borate Derivatives
Tris(pyrazolyl)borates are classified by their substitution patterns, which dictate coordination behavior and metal complex stability:
| Ligand Type | Substituent Positions | Example | Key Properties |
|---|---|---|---|
| Tp | Unsubstituted | HB(pz)₃⁻ | Moderate steric demand, C₃v symmetry |
| Tp* | 3,5-Dimethyl | HB(3,5-Me₂pz)₃⁻ | High steric bulk, prevents bis-ligand binding |
| TpPh | 3-Phenyl | HB(3-Phpz)₃⁻ | Enhanced steric/electronic tuning, π-stacking |
| Tpᴿ¹,ᴿ² | Mixed substituents | HB(3-R¹,5-R²pz)₃⁻ | Customizable for specific metal environments |
KTpPh belongs to the Tpᴿ class, where R = phenyl. Its structure comprises a central boron atom bonded to three pyrazolyl rings, each substituted at the 3-position with a phenyl group (Figure 1). X-ray crystallography reveals near-coplanar alignment of phenyl and pyrazolyl rings, creating a rigid, π-conjugated scaffold.
Unique Steric and Electronic Properties of KTpPh
KTpPh’s steric profile is quantified by its cone angle (251°) and wedge angle (29°), significantly larger than Tp (183°, 70°) or Tp* (239°, 67°). These metrics arise from the phenyl groups’ orthogonal projection relative to the metal coordination plane, creating a shielded cavity ideal for stabilizing low-coordinate metal centers (Table 1).
Table 1. Steric Parameters of Selected Tris(pyrazolyl)borate Ligands
| Ligand | Cone Angle (°) | Wedge Angle (°) | Metal Coordination Modes |
|---|---|---|---|
| Tp | 183 | 70 | κ³-N,N,N |
| Tp* | 239 | 67 | κ³-N,N,N (monodentate) |
| TpPh | 251 | 29 | κ³-N,N,N, κ²-N,N |
Electronically, KTpPh’s phenyl substituents exert moderate electron-withdrawing effects via inductive mechanisms, lowering the ligand’s donor strength compared to alkyl-substituted analogs. However, the conjugated π-system enables secondary interactions, such as cation-π bonding, which stabilize unusual oxidation states in metal complexes.
The synthesis of KTpPh typically involves reacting 3-phenylpyrazole with potassium borohydride under controlled thermal conditions:
3 C₆H₅C₃N₂H₂ + KBH₄ → K[HB(C₆H₅C₃N₂H)₃] + 3 H₂↑
Yields exceeding 80% are achievable using toluene as a solvent at 150°C, with hydrogen evolution monitoring ensuring reaction completion. Post-synthetic purification via recrystallization from dichloromethane yields KTpPh as a hygroscopic white solid.
KTpPh’s utility spans diverse applications:
- Catalysis : Rhodium complexes of KTpPh facilitate asymmetric hydrogenation via chiral pocket formation.
- Bioinorganic Chemistry : Zinc-KTpPh complexes model metalloenzyme active sites, leveraging tunable Lewis acidity.
- Materials Science : Luminescent europium-KTpPh derivatives serve as red phosphors in OLEDs.
Properties
CAS No. |
106209-98-7 |
|---|---|
Molecular Formula |
C27H22BKN6O3 |
Molecular Weight |
528.41 |
Origin of Product |
United States |
Preparation Methods
Traditional High-Temperature Fusion Method
The earliest synthesis of KTpPh involved pyrolytic reactions between 3-phenylpyrazole and potassium borohydride. Source details a procedure where 3-phenylpyrazole (0.636 g, 2.59 mmol) and KBH₄ (0.042 g, 0.78 mmol) are heated to 240°C in a 3.3:1 molar ratio. The exothermic reaction releases hydrogen gas, forming a molten mixture that solidifies after 45 minutes. The crude product is dissolved in acetonitrile, filtered to remove unreacted KBH₄, and recrystallized from toluene.
Key challenges include:
-
Safety risks : High temperatures necessitate specialized equipment to prevent thermal degradation of reactants.
-
Yield limitations : Unoptimized stoichiometry often leaves residual pyrazole, requiring multiple purification steps.
-
Scalability : Batch processing is constrained by heat transfer inefficiencies in larger reactors .
Despite these issues, this method remains viable for bulk synthesis due to its simplicity and minimal solvent use.
Haloborane-Pyrazolide Reaction Under Mild Conditions
Modern protocols prioritize safer, room-temperature syntheses. Source and describe reacting 3-phenylpyrazole with boron halides in toluene under inert atmospheres. A representative procedure involves:
-
Pyrazolide formation : 3-Phenylpyrazole (4.1 mmol) is deprotonated with NaH (4.1 mmol) in anhydrous toluene at 0°C.
-
Borane addition : BHCl₂·SMe₂ (1 mmol) is added dropwise, stirring for 24 hours at room temperature.
-
Cation exchange : The sodium intermediate is treated with KCl in THF, precipitating KTpPh after solvent removal .
Optimized conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | Toluene |
| Reaction Time | 24 hours |
| Yield | 73–93% |
Advantages include:
-
Reduced energy input : Eliminates high-temperature steps.
-
Controlled stoichiometry : Excess pyrazole (4.1 equiv) ensures complete borane conversion.
-
Crystallographic validation : Single-crystal X-ray structures confirm ligand geometry (e.g., bond lengths: B–N = 1.56–1.60 Å) .
Direct Alkali Salt Synthesis via Fractional Crystallization
Source introduces a thallium-free route to isolate KTpPh directly. Potassium borohydride reacts with 3-phenylpyrazole in acetonitrile, followed by fractional crystallization to separate KTpPh from byproducts. Critical steps include:
-
Ligand assembly : KBH₄ and pyrazole (1:3 molar ratio) reflux in MeCN for 12 hours.
-
Precipitation : Cooling to −20°C induces crystallization, yielding 85–90% pure KTpPh.
-
Purity enhancement : Recrystallization from ethyl acetate/n-hexane removes residual salts .
Comparative performance :
| Method | Purity (%) | Yield (%) | Toxicity Risk |
|---|---|---|---|
| High-Temperature | 70–75 | 60–65 | Low |
| Haloborane-Pyrazolide | 90–95 | 73–93 | Moderate |
| Direct Alkali | 95–98 | 85–90 | Low |
This method avoids Tl(I) salts, aligning with green chemistry principles. NMR spectra (¹H: δ 7.56 ppm, pyrazole C–H; ¹¹B: δ −1.24 ppm) and HRMS validate product identity .
Mechanistic Insights and Side-Reaction Mitigation
The formation of KTpPh proceeds via nucleophilic attack of pyrazolide anions on electrophilic boron centers. Competing pathways include:
-
Dihydrobis(pyrazolyl)borate formation : Occurs with suboptimal pyrazole/borane ratios, mitigated by using ≥3.1 equiv pyrazole .
-
Solvent coordination : THF competes with pyrazolides for borane binding, favoring toluene or ethers .
-
Proton scavenging : Residual moisture hydrolyzes B–N bonds, necessitating rigorous anhydrous conditions .
Industrial and Laboratory-Scale Recommendations
For small-scale research , the haloborane-pyrazolide method offers superior control and yield. Pilot-scale production may favor high-temperature fusion due to lower solvent costs, provided safety protocols are enforced. Emerging techniques like flow chemistry could enhance scalability by improving heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions: Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions, where the pyrazolyl groups are replaced by other ligands.
Coordination Reactions: It forms stable complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts (e.g., zinc chloride, copper sulfate) and organic solvents (e.g., dichloromethane, toluene).
Major Products:
Scientific Research Applications
Coordination Chemistry
Metal Complex Formation
Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt serves as a versatile ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their catalytic properties. For instance, studies indicate that the compound can stabilize rare π-acetylene complexes with metals such as copper and silver, facilitating reactions that are otherwise challenging to achieve .
Borotropic Shifting
Recent research highlights the phenomenon of borotropic shifting in lanthanide complexes involving hydrotris(3-phenylpyrazol-1-yl)borate. This process is crucial for understanding the electronic properties of metal-ligand interactions and optimizing the design of new materials . The ability of this ligand to undergo structural changes under specific conditions allows for fine-tuning of metal center reactivity.
Catalysis
Suzuki-Miyaura Cross-Coupling Reactions
The potassium salt has been utilized effectively in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it an ideal candidate for nucleophilic boron reagents in organic synthesis. The compound facilitates the coupling of aryl and heteroaryl halides with various nucleophiles, leading to the formation of biaryl compounds with significant yields .
Organometallic Chemistry
In organometallic applications, this compound acts as a strong electron donor. This characteristic is beneficial for stabilizing low oxidation state metal complexes, which are essential in catalyzing various organic transformations .
Materials Science
Synthesis of Coordination Polymers
The compound is also explored for its potential in creating coordination polymers. These materials exhibit unique properties such as enhanced mechanical strength and thermal stability. The incorporation of hydrotris(3-phenylpyrazol-1-yl)borate into polymer matrices can lead to innovative applications in nanotechnology and material engineering .
Fluorinated Variants
Research into fluorinated derivatives of hydrotris(3-phenylpyrazol-1-yl)borate has shown that these modifications can significantly alter the electronic properties of the resulting complexes. Such adjustments have implications for their use in electronic materials and sensors .
Biomedical Applications
Ophthalmic Compositions
this compound has been investigated for its potential use in ophthalmic solutions. Its borate-polyol complexes exhibit antimicrobial properties that enhance the efficacy of eye care products by providing a broader spectrum of activity against pathogens like Aspergillus niger . This application underscores the compound's significance in public health.
Antimicrobial Activity
The compound's ability to function as an antimicrobial agent opens avenues for its use in various healthcare products, particularly those requiring preservative efficacy without compromising safety . This aspect is crucial for developing new formulations that meet stringent regulatory standards.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Coordination Chemistry | Metal complex formation | Enhanced catalytic properties |
| Catalysis | Suzuki-Miyaura cross-coupling | High yields in organic synthesis |
| Materials Science | Coordination polymers | Improved mechanical strength and stability |
| Biomedical Applications | Ophthalmic compositions | Antimicrobial efficacy |
Mechanism of Action
The mechanism by which hydrotris(3-phenylpyrazol-1-yl)borate potassium salt exerts its effects involves the coordination of the borate ligand to metal centers. This coordination alters the electronic and steric properties of the metal, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Scorpionate ligands are structurally diverse, with variations in pyrazole substituents and counterions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Scorpionate Ligands
Key Differences
Substituent Effects :
- Electronic Properties : Phenyl groups (3-phenyl) enhance electron withdrawal, stabilizing electron-deficient metal centers, whereas methyl groups (3,5-dimethyl) provide weaker electron donation .
- Steric Bulk : Bulky substituents like tert-butyl/isopropyl (KTpt-Bu,i-Pr) increase steric hindrance, restricting metal coordination geometries, while unsubstituted variants (e.g., hydrotris(1-pyrazolyl)borate) allow for flexible binding .
Applications: The phenyl-substituted ligand forms stable complexes with Co(II) and other transition metals for catalytic applications . The dimethyl-substituted variant is preferred for stabilizing low-spin metal centers in organometallic chemistry . Unsubstituted hydrotris(1-pyrazolyl)borate acts as a mild reducing agent in organic synthesis due to its electron-rich boron center .
Physical Properties :
- Melting points correlate with substituent rigidity; phenyl derivatives (267–269°C) have lower melting points than dimethyl analogs (298–300°C) due to disrupted crystal packing .
- Solubility in alcohols and THF is common across scorpionates, but phenyl-substituted ligands exhibit higher solubility in aromatic solvents .
Synthetic Accessibility :
Biological Activity
Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt (KTPPh) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of the biological activity of KTPPh, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of a borate core coordinated with three 3-phenylpyrazole ligands. The molecular formula is , and it has been identified with the CAS number 106209-98-7. The presence of phenyl groups contributes to its electronic properties, enhancing its stability and reactivity in biological systems .
The biological activity of KTPPh is primarily attributed to its ability to form stable metal complexes. Upon coordination with metal ions, the electronic properties of these metals are altered, which can enhance their reactivity towards biological targets. The specific pathways and molecular targets are contingent upon the metal complex formed, which may include interactions with enzymes or receptors involved in cellular signaling pathways .
Antimicrobial Activity
Recent studies have shown that KTPPh exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi. The results indicate that KTPPh can disrupt microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of KTPPh
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Candida albicans | 30 µg/mL |
| Fusarium solani | 20 µg/mL |
These findings suggest that KTPPh could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of KTPPh has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including breast (MCF-7), colon (HCT-15), and lung (A549) cancers.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of KTPPh on MCF-7 cells, it was found that the compound induced significant apoptosis characterized by increased reactive oxygen species (ROS) production and mitochondrial membrane potential changes. The IC50 value for KTPPh against MCF-7 cells was determined to be approximately 20 µM, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin, which had an IC50 value of 80 µM .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis via ROS production |
| HCT-15 | 30 | Cell cycle arrest and apoptosis |
| A549 | 25 | Mitochondrial dysfunction |
Q & A
Q. How can researchers address discrepancies between theoretical predictions and experimental data for ligand reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
